molecular formula C25H24N2O2S B2690415 (Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1025301-62-5

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2690415
CAS No.: 1025301-62-5
M. Wt: 416.54
InChI Key: WSULMIQFFYUHLV-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within their structure This particular compound is characterized by its complex structure, which includes a benzyl group, an ethoxyethyl group, and a benzamide moiety

Preparation Methods

The synthesis of (Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be achieved through several synthetic routes. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms the intermediate N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then be further reacted with an ethoxyethyl group to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .

Chemical Reactions Analysis

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiazole ring. Common reagents for these reactions include halides and amines.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide:

Comparison with Similar Compounds

(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: can be compared with other benzothiazole derivatives, such as:

The uniqueness of This compound

Properties

IUPAC Name

4-benzyl-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-2-29-17-16-27-22-10-6-7-11-23(22)30-25(27)26-24(28)21-14-12-20(13-15-21)18-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSULMIQFFYUHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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